

The Aminopyrazine Scaffold: A Privileged Motif in Modern Drug Discovery

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **aminopyrazine** scaffold, a nitrogen-containing six-membered aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry. Its unique electronic and structural properties have established it as a "privileged scaffold," a molecular framework that can provide ligands for more than one type of biological target. This guide provides a comprehensive overview of the **aminopyrazine** core in drug discovery, detailing its physicochemical characteristics, synthetic methodologies, and applications in the development of targeted therapeutics. It includes a compilation of quantitative pharmacological data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for professionals in the field.

Physicochemical Properties and Pharmacophoric Features

The **aminopyrazine** ring system possesses a unique combination of features that make it highly attractive for drug design. Its two nitrogen atoms act as hydrogen bond acceptors, while the amino group serves as a hydrogen bond donor. This dual functionality allows for specific and strong interactions with biological targets.[1] The electron-deficient nature of the pyrazine ring also influences the molecule's overall electronic properties and can contribute to favorable pharmacokinetic profiles.[1]

Key Physicochemical Parameters of 2-Aminopyrazine:



Property	Value	Reference
Molecular Weight	95.10 g/mol	[2]
pKa (of the conjugate acid)	0.65	[3]
logP	-0.1	[2]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	2	[4]
Water Solubility	Soluble	[5]

These properties contribute to the **aminopyrazine** scaffold's ability to serve as a versatile pharmacophore. It can be readily modified with various substituents to fine-tune its steric, electronic, and lipophilic properties, enabling the optimization of potency, selectivity, and pharmacokinetic parameters.

Synthesis of Aminopyrazine Derivatives

A variety of synthetic routes have been developed to access functionalized **aminopyrazine** derivatives. A common and powerful method for creating C-C bonds to the pyrazine core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient coupling of a halogenated **aminopyrazine** with a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Brominated Aminopyrazine Derivative

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a 6-bromo-3-aminopyrazine-2-carboxamide derivative with an arylboronic acid.

Materials:

- 6-bromo-3-aminopyrazine-2-carboxamide derivative (1.0 eq)
- Arylboronic acid (1.2 1.5 eq)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 0.1 eq)

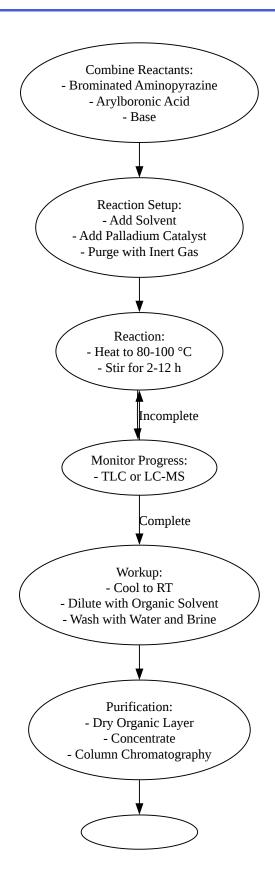


- Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 3.0 eq)
- Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a dry reaction vessel, add the 6-bromo-3-aminopyrazine-2-carboxamide derivative, arylboronic acid, and base.
- Seal the vessel and purge with an inert gas for 10-15 minutes.
- Add the degassed solvent system and the palladium catalyst to the reaction mixture under the inert atmosphere.
- Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.





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General workflow for Suzuki-Miyaura cross-coupling.





Aminopyrazine in FDA-Approved Drugs and Clinical Development

The versatility of the **aminopyrazine** scaffold is underscored by its presence in several FDA-approved drugs targeting a range of diseases.

Table of FDA-Approved Drugs Containing an **Aminopyrazine** Scaffold:

Drug Name (Brand Name)	Target(s)	Therapeutic Area
Gilteritinib (Xospata)	FLT3, AXL	Acute Myeloid Leukemia (AML)[6]
Acalabrutinib (Calquence)	Bruton's Tyrosine Kinase (BTK)	Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL)[7]
Erdafitinib (Balversa)	FGFR1-4	Urothelial Carcinoma[7]
Pyrazinamide	Fatty Acid Synthase I	Tuberculosis
Amiloride	Epithelial Sodium Channel (ENaC)	Hypertension, Congestive Heart Failure
Bortezomib (Velcade)	26S Proteasome	Multiple Myeloma, Mantle Cell Lymphoma[3]
Glipizide (Glucotrol)	ATP-sensitive potassium channels	Type 2 Diabetes[3]

Kinase Inhibitors

A significant number of **aminopyrazine**-based drugs and clinical candidates are kinase inhibitors. The **aminopyrazine** core often serves as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region.[3]

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[6]



Pharmacokinetic Parameters of Gilteritinib:

Parameter	Value	Reference
Tmax (median)	2-6 hours	[8]
Half-life (mean)	113 hours	[8]
Metabolism	Primarily via CYP3A4	[8]
Excretion	Primarily via feces	[8]

Acalabrutinib is a second-generation, highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of certain B-cell malignancies.[7]

Pharmacokinetic Parameters of Acalabrutinib:

Parameter	Value (for 100 mg dose)	Reference
Apparent Clearance (CL/F)	169 L/h	[9]
Central Volume of Distribution	33.1 L	[9]
Peripheral Volume of Distribution	226 L	[9]

The following table summarizes the in vitro inhibitory activity (IC₅₀) of representative **aminopyrazine** derivatives against various kinases.

Table of IC50 Values for **Aminopyrazine**-Based Kinase Inhibitors:



Target Kinase	Compound Type	IC50 (nM)	Reference
MK-2	1-(2-aminopyrazin-3- yl)methyl-2-thioureas	Low micromolar to sub-micromolar	[10]
FGFR1	3-Amino-pyrazine-2- carboxamide derivative (18i)	150 (for FGFR2)	[11]
FGFR2	5-amino-1H-pyrazole- 4-carboxamide derivative (10h)	41	[12]
FGFR3	5-amino-1H-pyrazole- 4-carboxamide derivative (10h)	99	[12]
FGFR4	2-aminopyrimidine derivative (2n)	2.6	[13]
втк	Acalabrutinib	3	[7]
FLT3	Gilteritinib	0.29	[6]
AXL	Gilteritinib	0.73	[6]
Nek2	Aminopyrazine derivative (31)	230	[1]

Phosphodiesterase (PDE) Inhibitors

Aminopyrazine derivatives have also been explored as inhibitors of phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP).

Table of IC50 Values for **Aminopyrazine**-Based PDE Inhibitors:



Target PDE	Compound Type	IC50 (nM)	Reference
PDE5	Pyridopyrazinone derivative (11b)	18.13	[14]
PDE5	Tadalafil-like derivative	3.2	[15]

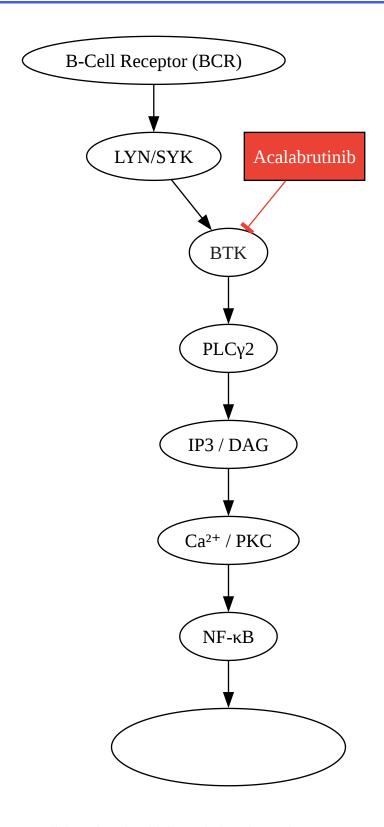
Key Signaling Pathways Targeted by Aminopyrazine-Based Drugs

The therapeutic effects of **aminopyrazine**-containing drugs are achieved through the modulation of specific signaling pathways critical for cell growth, proliferation, and survival.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway. Its inhibition by drugs like acalabrutinib blocks the downstream signaling cascade, leading to decreased B-cell proliferation and survival.





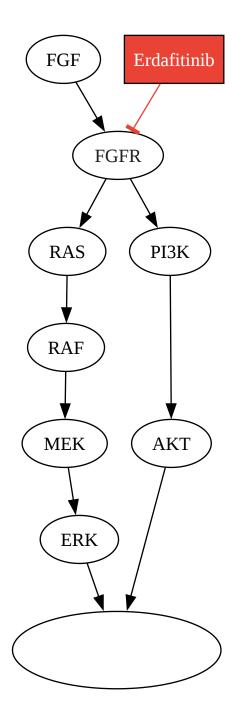
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BTK signaling pathway and inhibition by acalabrutinib.



Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant FGFR signaling is a driver in various cancers. FGFR inhibitors, such as erdafitinib, block the receptor's tyrosine kinase activity, thereby inhibiting downstream pathways like RAS-MAPK and PI3K-AKT.



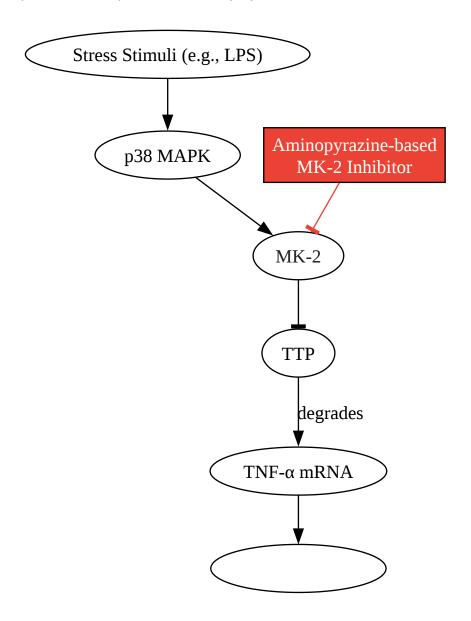
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FGFR signaling pathway and inhibition by erdafitinib.

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Signaling Pathway

MK-2 is a downstream substrate of p38 MAPK and plays a key role in inflammatory responses by regulating the production of pro-inflammatory cytokines like TNF- α .



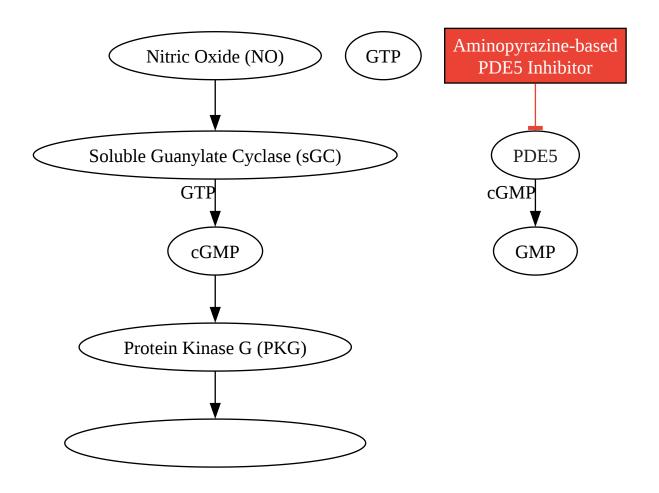
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MK-2 signaling pathway and its role in TNF- α production.

Phosphodiesterase 5 (PDE5) Signaling Pathway



PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation.



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PDE5 signaling pathway and inhibition.

Biological Assay Protocols

The evaluation of **aminopyrazine** derivatives as potential drug candidates requires robust and reliable biological assays. Kinase activity is often assessed using in vitro assays that measure the transfer of a phosphate group from ATP to a substrate.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)



This protocol provides a general outline for an in vitro kinase assay using the ADP-Glo™ luminescent platform to measure the activity of a kinase and the inhibitory potential of a compound.

Materials:

- Kinase of interest
- Kinase-specific substrate
- Adenosine triphosphate (ATP)
- Test compound (aminopyrazine derivative)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- · Kinase assay buffer
- 384-well white assay plates
- Luminometer

Procedure:

- Kinase Reaction:
 - Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
 - In a 384-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.
 - Initiate the reaction by adding ATP.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- · ATP Depletion:



- Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation:
 - Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The **aminopyrazine** scaffold has proven to be a highly successful and versatile platform in drug discovery, leading to the development of numerous clinically effective therapeutics. Its favorable physicochemical properties, synthetic tractability, and ability to engage in key interactions with a variety of biological targets have solidified its status as a privileged structure in medicinal chemistry. The continued exploration of novel **aminopyrazine** derivatives holds significant promise for the discovery of next-generation targeted therapies for a wide range of diseases. This guide serves as a foundational resource for researchers and drug development professionals, providing essential data and methodologies to facilitate further innovation in this exciting area of medicinal chemistry.

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